5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No.: 1261930-51-1
Cat. No.: VC11753755
Molecular Formula: C13H9NO5
Molecular Weight: 259.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261930-51-1 |
|---|---|
| Molecular Formula | C13H9NO5 |
| Molecular Weight | 259.21 g/mol |
| IUPAC Name | 5-(4-carboxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H9NO5/c15-11-10(13(18)19)5-9(6-14-11)7-1-3-8(4-2-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
| Standard InChI Key | VMOGTRKUNWLBBT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)O |
Introduction
5-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known as 5-(4-carboxyphenyl)-2-hydroxynicotinic acid, is a complex organic compound with a molecular formula of C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol . This compound is of interest due to its unique structure and potential applications in various fields of chemistry and pharmacology.
Synthesis and Preparation
While specific synthesis methods for 5-(4-carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler pyridine derivatives. These processes typically include condensation reactions, followed by oxidation or hydrolysis steps to introduce the carboxylic acid groups.
Potential Applications
Although specific applications of 5-(4-carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are not well-documented, compounds with similar structures have been explored for their biological activities, such as antioxidant and antimicrobial properties. For instance, derivatives of pyridine and pyrrolidine have shown promising results in these areas .
Research Findings and Future Directions
Research on compounds like 5-(4-carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is crucial for understanding their potential biological and chemical applications. Future studies could focus on synthesizing derivatives with modified functional groups to enhance their activity or stability. Additionally, exploring their interactions with biological targets could reveal new therapeutic opportunities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume